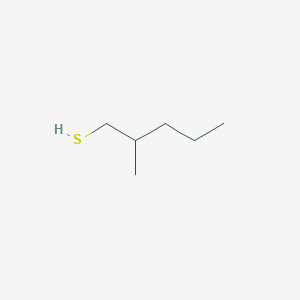
2-Methyl-1-pentanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-pentanethiol (MPT) is a sulfur-containing organic compound that is commonly used in the chemical industry as a flavoring agent and as a precursor to other chemicals. It is a colorless liquid with a strong, unpleasant odor and is also known as tert-amyl mercaptan or 2-methylpentanethiol. MPT is an important compound for scientific research because of its unique properties and potential applications in various fields.
Mécanisme D'action
MPT exerts its biological effects primarily through its interaction with sulfur-containing proteins and enzymes. It is believed to act as a reducing agent, donating electrons to disulfide bonds and other oxidized sulfur species. This mechanism of action has been implicated in the antioxidant and anti-inflammatory effects of MPT.
Effets Biochimiques Et Physiologiques
MPT has been shown to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and hepatoprotective effects. It has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. These effects are thought to be mediated by MPT's interaction with sulfur-containing proteins and enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
MPT has several advantages for use in laboratory experiments, including its high purity, stability, and ease of synthesis. However, MPT also has some limitations, including its strong odor and potential toxicity at high concentrations. Careful handling and proper ventilation are necessary when working with MPT in the laboratory.
Orientations Futures
There are several potential future directions for research on MPT, including its use as a therapeutic agent for various diseases, its potential as a biomarker for oxidative stress and inflammation, and its applications in environmental monitoring and remediation. Further studies are needed to fully elucidate the mechanisms of action of MPT and to explore its potential applications in various fields.
In conclusion, 2-Methyl-1-pentanethiol is an important compound for scientific research due to its unique properties and potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on MPT is needed to fully understand its potential applications and to explore new areas of research.
Méthodes De Synthèse
MPT can be synthesized by several methods, including the reaction of tert-amyl alcohol with hydrogen sulfide or thioacetic acid, or the reaction of tert-amyl chloride with sodium hydrosulfide. These methods yield MPT with high purity and yield, making them suitable for large-scale production.
Applications De Recherche Scientifique
MPT has been extensively studied for its potential applications in various fields, including analytical chemistry, food science, and environmental science. In analytical chemistry, MPT is used as a reagent for the detection of metal ions and as a probe for fluorescence sensing. In food science, MPT is used as a flavoring agent in various food products, including beer, wine, and cheese. In environmental science, MPT is used as a tracer for atmospheric and aquatic pollution.
Propriétés
Numéro CAS |
1633-89-2 |
|---|---|
Nom du produit |
2-Methyl-1-pentanethiol |
Formule moléculaire |
C6H14S |
Poids moléculaire |
118.24 g/mol |
Nom IUPAC |
2-methylpentane-1-thiol |
InChI |
InChI=1S/C6H14S/c1-3-4-6(2)5-7/h6-7H,3-5H2,1-2H3 |
Clé InChI |
ZUPLFMMTGJBSMK-UHFFFAOYSA-N |
SMILES |
CCCC(C)CS |
SMILES canonique |
CCCC(C)CS |
Synonymes |
2-Methyl-1-pentanethiol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



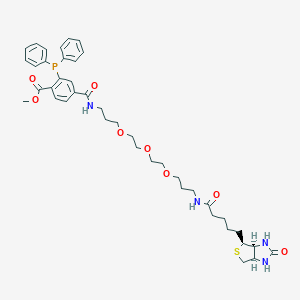
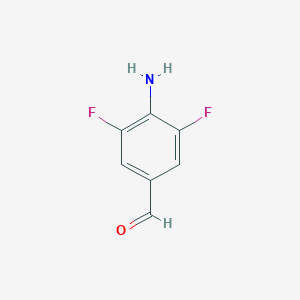
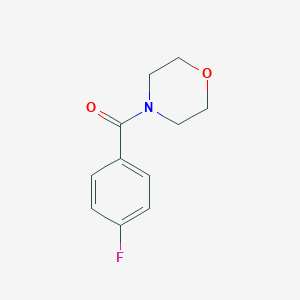
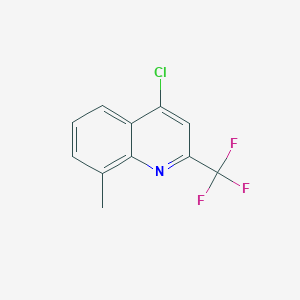
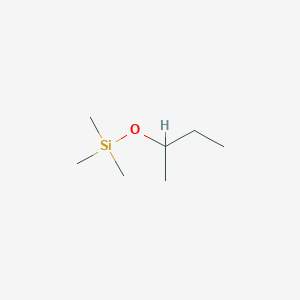
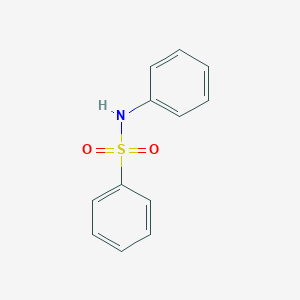
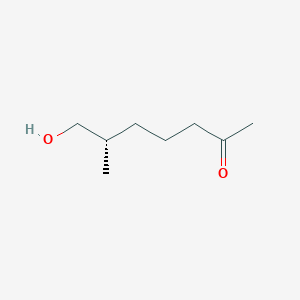
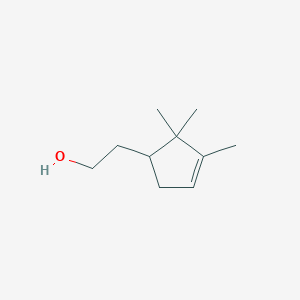
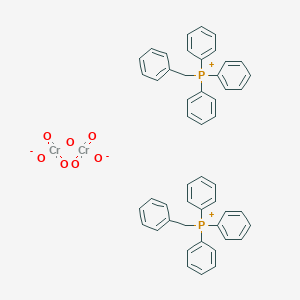
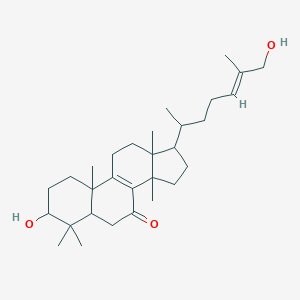
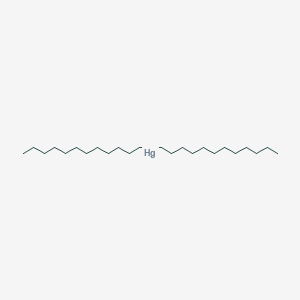
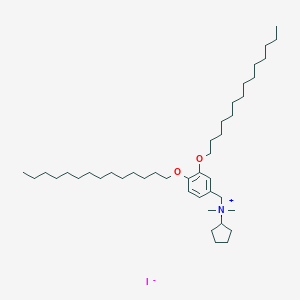
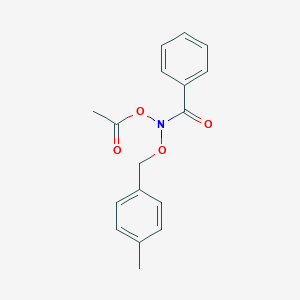
![Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate](/img/structure/B157804.png)